An In-depth Technical Guide to 2-(3-Fluoro-4-methylphenyl)piperidine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(3-Fluoro-4-methylphenyl)piperidine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Fluoro-4-methylphenyl)piperidine, a fluorinated arylpiperidine derivative of significant interest in medicinal chemistry. While a specific CAS number for this exact regioisomer is not readily found in common chemical databases, this guide will delve into the synthesis, properties, and applications of the broader class of 2-arylpiperidines and, more specifically, fluorinated phenylpiperidines. The principles and methodologies discussed herein are directly applicable to the target compound and its analogs, offering a robust framework for researchers in the field.
Introduction: The Significance of Fluorinated Phenylpiperidines
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile building block for complex molecular architectures.[1] When combined with an aryl substituent at the 2-position, the resulting 2-arylpiperidine motif becomes a key pharmacophore in a multitude of centrally active agents. The introduction of fluorine into these structures further modulates their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2]
The specific compound, 2-(3-Fluoro-4-methylphenyl)piperidine, combines these key features: a 2-arylpiperidine core with a fluorine atom and a methyl group on the phenyl ring. This substitution pattern is of particular interest as it allows for fine-tuning of electronic and steric properties, which can profoundly influence a molecule's interaction with its biological target.
Table 1: CAS Numbers of Related Phenylpiperidine Derivatives
| Compound Name | CAS Number |
| 3-(3-Fluoro-4-methylphenyl)piperidine | 1044768-81-1 |
| 4-Fluoro-2-(3-methylphenyl)piperidine | Not available (PubChem CID: 84772886)[3] |
| 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride | 1170014-29-5[4] |
| 4-(5-Fluoro-2-methylphenyl)piperidine | 899359-28-5[5] |
Synthesis of 2-Arylpiperidines: A Strategic Approach
The synthesis of 2-arylpiperidines can be achieved through various synthetic routes. A common and effective strategy involves the construction of the piperidine ring through cyclization reactions or the modification of a pre-existing piperidine or pyridine precursor.
General Synthetic Strategies
A prevalent method for the synthesis of 2-arylpiperidines is the catalytic hydrogenation of the corresponding 2-arylpyridine. This approach is attractive due to the commercial availability of a wide range of substituted pyridines. The reduction can be carried out using various catalysts, such as rhodium or ruthenium, under a hydrogen atmosphere.[6]
Another powerful technique is the kinetic resolution of racemic 2-arylpiperidines. This method employs a chiral base, such as n-butyllithium in the presence of (-)-sparteine, to selectively deprotonate one enantiomer, allowing for the separation and subsequent functionalization of the desired stereoisomer.[7][8] This is particularly crucial in drug development, where a single enantiomer is often responsible for the therapeutic effect.
A Plausible Synthetic Workflow for 2-(3-Fluoro-4-methylphenyl)piperidine
A logical synthetic route to the target compound could commence with the corresponding substituted pyridine, 2-(3-fluoro-4-methylphenyl)pyridine. The synthesis of this intermediate can be achieved through standard cross-coupling reactions, such as a Suzuki or Negishi coupling, between a 2-halopyridine and a suitably functionalized boronic acid or organozinc reagent. Subsequent catalytic hydrogenation of the pyridine ring would yield the desired 2-(3-fluoro-4-methylphenyl)piperidine.
Below is a conceptual workflow for the synthesis:
Caption: Conceptual synthetic workflow for 2-(3-Fluoro-4-methylphenyl)piperidine.
Experimental Protocol: Catalytic Hydrogenation of a 2-Arylpyridine (General Procedure)
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Reactor Setup: A high-pressure hydrogenation vessel is charged with the 2-arylpyridine substrate and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
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Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon or 5% Ruthenium on carbon) is carefully added to the mixture. The catalyst loading is typically between 1-10 mol%.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi). The reaction mixture is then stirred at a specific temperature (ranging from room temperature to 100 °C) until the reaction is complete, which can be monitored by techniques such as TLC, GC-MS, or HPLC.
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Work-up: Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization, to yield the pure 2-arylpiperidine.
Self-Validation: The success of the hydrogenation can be confirmed by the disappearance of the aromatic pyridine signals and the appearance of aliphatic piperidine signals in the 1H NMR spectrum. The molecular weight of the product can be confirmed by mass spectrometry.
Physicochemical Properties: The Impact of Fluorine and Methyl Substitution
Table 2: Predicted Physicochemical Properties of 2-(3-Fluoro-4-methylphenyl)piperidine and Related Analogs
| Property | 2-Phenylpiperidine[9] | Predicted: 2-(3-Fluoro-4-methylphenyl)piperidine | Rationale for Prediction |
| Molecular Weight | 161.24 g/mol | 193.26 g/mol | Addition of F (19.00) and CH₂ (14.03) to the phenyl ring. |
| pKa (of the piperidine nitrogen) | ~11.2 | Slightly lower than 2-phenylpiperidine | The electron-withdrawing fluorine atom on the phenyl ring will have a modest acidifying effect on the piperidine nitrogen. |
| LogP (Lipophilicity) | 2.38 | Higher than 2-phenylpiperidine | The addition of a methyl group and a fluorine atom generally increases lipophilicity. |
| Metabolic Stability | Susceptible to N-dealkylation and aromatic hydroxylation | Potentially enhanced | The fluorine atom can block sites of metabolism on the aromatic ring, leading to increased metabolic stability.[10] |
The fluorine atom, being highly electronegative, can modulate the basicity of the piperidine nitrogen. This can have a profound impact on the compound's pharmacokinetic profile, including its absorption, distribution, and interaction with biological targets.[1] The methyl group, on the other hand, adds steric bulk and increases lipophilicity, which can influence membrane permeability and binding interactions.
Applications in Drug Discovery and Research
Phenylpiperidine derivatives are a cornerstone of central nervous system (CNS) drug discovery, with applications ranging from analgesics to antipsychotics and antidepressants.[11] The introduction of fluorine into these scaffolds is a well-established strategy to optimize drug-like properties.
The 2-(3-fluoro-4-methylphenyl)piperidine scaffold holds significant potential for the development of novel therapeutic agents. The specific substitution pattern may confer selectivity for certain receptor subtypes or enzyme isoforms. For instance, in the context of developing selective serotonin reuptake inhibitors (SSRIs), the nature and position of substituents on the phenyl ring are critical for achieving the desired pharmacological profile.
Furthermore, fluorinated piperidines are being explored as valuable three-dimensional fragments in fragment-based drug discovery.[12] The conformational rigidity of the piperidine ring, combined with the diverse chemical space offered by fluorination, provides a powerful tool for the design of novel ligands with high affinity and selectivity.
Conclusion
While specific data for 2-(3-Fluoro-4-methylphenyl)piperidine is limited, this technical guide has provided a comprehensive framework for understanding its synthesis, properties, and potential applications by drawing upon the extensive knowledge of the broader class of fluorinated 2-arylpiperidines. The synthetic strategies outlined, particularly those involving catalytic hydrogenation and kinetic resolution, offer viable pathways to access this and related compounds. The predicted physicochemical properties highlight the influential role of the fluoro and methyl substituents in modulating the molecule's behavior. As the demand for novel and effective therapeutics continues to grow, the exploration of unique chemical entities like 2-(3-fluoro-4-methylphenyl)piperidine will undoubtedly play a crucial role in the future of drug discovery.
References
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